molecular formula C16H13N3O B12016724 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-93-4

3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12016724
CAS No.: 618098-93-4
M. Wt: 263.29 g/mol
InChI Key: UYHLZAZTGZXUJJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a pyridine and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of 3-acetylpyridine with phenylhydrazine under acidic conditions can yield the pyrazole core.

    Tolyl Substitution: The tolyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of toluene is coupled with the pyrazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-methanol.

    Substitution: 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-nitroaldehyde.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of heterocyclic compounds.

Biology

This compound can be used in the development of bioactive molecules. Its structure allows for interactions with various biological targets, potentially leading to the discovery of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological activity can lead to the development of new therapeutic agents.

Industry

In materials science, this compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in applications such as sensors or light-emitting devices.

Mechanism of Action

The mechanism by which 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tolyl group.

    3-(Pyridin-3-YL)-1-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a tolyl group.

Uniqueness

3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyridine and tolyl groups, which can influence its chemical reactivity and biological activity. The tolyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications.

Properties

CAS No.

618098-93-4

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-(4-methylphenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C16H13N3O/c1-12-4-6-15(7-5-12)19-10-14(11-20)16(18-19)13-3-2-8-17-9-13/h2-11H,1H3

InChI Key

UYHLZAZTGZXUJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O

Origin of Product

United States

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